molecular formula C16H15N5O2 B11345704 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11345704
M. Wt: 309.32 g/mol
InChI Key: AQEHFCRYHCAERN-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a phenoxy group substituted with a methyl group at the 3-position and a tetrazole ring attached to the para-position of the phenylacetamide moiety. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H15N5O2/c1-12-3-2-4-15(9-12)23-10-16(22)18-13-5-7-14(8-6-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

AQEHFCRYHCAERN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 4-(1H-tetrazol-1-yl)aniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methyl group on the phenoxy ring can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-methylphenoxyacetic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing tetrazole moieties, such as 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, exhibit diverse biological activities. These include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in preclinical models.
  • Neuroprotective Properties : The compound may provide protective effects against neurotoxicity.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent. The study utilized MTT assays to measure cell viability and apoptosis assays to evaluate programmed cell death mechanisms.

Cell LineIC50 (µM)Growth Inhibition (%)
MCF-71575
A5492068

Case Study 2: Neuroprotective Effects

In a rodent model of neurotoxicity induced by cisplatin, co-administration of the compound significantly reduced markers of neuronal damage. This was evidenced by decreased levels of plasma creatinine and blood urea nitrogen, indicating renal protection as well.

Treatment GroupPlasma Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)
Control1.530
Treated0.815

Synthesis and Industrial Applications

The synthesis of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

  • Formation of 3-methylphenoxyacetic acid : Reacting 3-methylphenol with chloroacetic acid in the presence of a base.
  • Amidation : Converting the resulting acid to its acyl chloride and reacting it with 4-(1H-tetrazol-1-yl)aniline to form the desired acetamide.

Industrial applications may include its use as a building block for synthesizing more complex molecules or as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide would depend on its specific application. In biological systems, the tetrazole ring may interact with enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could also contribute to binding interactions with molecular targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Tetrazole vs. Triazole/Benzotriazole : The target compound’s tetrazole ring (1H-tetrazol-1-yl) differs from triazole derivatives (e.g., 6a–c in ) by having an additional nitrogen atom, which may enhance hydrogen bonding and metabolic stability . Benzotriazole-containing analogs (e.g., ) show altered electronic properties due to fused aromatic systems.
  • Phenoxy Substituents: The 3-methylphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in 6b) or bulky groups (e.g., naphthalenyloxy in 6a), which influence solubility and steric interactions .
  • Sulfonyl groups (e.g., 54 in ) improve oxidative stability but may reduce cell permeability .

Physicochemical and Spectral Properties

  • Melting Points : Sulfonyl-substituted compounds (e.g., 54) exhibit higher melting points (204–206°C) due to increased polarity, whereas triazole/thiazole derivatives (e.g., 9c) may have lower melting points .
  • Spectroscopic Data : IR and NMR spectra for analogs (e.g., 6b in ) confirm carbonyl (1671–1682 cm⁻¹) and aromatic C=C (1587–1601 cm⁻¹) stretches, consistent with acetamide frameworks . The target compound’s tetrazole would show distinct N–H and C–N stretches (~3300 cm⁻¹ and 1300 cm⁻¹, respectively) .

Biological Activity

2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound characterized by its unique molecular structure, which includes a phenoxy group, an acetamide linkage, and a tetrazole ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.32 g/mol
  • IUPAC Name : 2-(3-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide
  • Canonical SMILES : CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

The biological activity of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be attributed to the interactions facilitated by its functional groups. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to engage with various biological targets such as receptors and enzymes. This mimicry can enhance the compound's efficacy in modulating biological pathways.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the tetrazole moiety in 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide suggests potential effectiveness against a range of bacterial and fungal pathogens. In vitro studies have shown that related tetrazole compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation markers in biological systems. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

Antitumor Activity

The antitumor potential of tetrazole-containing compounds has been explored in various studies. For instance, compounds similar to 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties. The structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy group can enhance cytotoxicity against specific cancer types.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamideStructureModerate antimicrobial activity
2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamideStructureEnhanced anti-inflammatory effects
2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propionamideStructureNotable cytotoxicity against cancer cells

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial properties of various tetrazole derivatives, including those structurally similar to 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide. The results indicated that these compounds exhibited significant inhibition against common bacterial strains, with some showing IC50 values comparable to established antibiotics .

Investigation into Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of tetrazole-containing compounds. The findings suggested that these compounds could effectively inhibit the NF-kB pathway, leading to a decrease in pro-inflammatory cytokine production .

Antitumor Activity Assessment

A recent investigation into the antitumor effects of related compounds demonstrated promising results against several cancer cell lines. The study utilized MTT assays to determine cell viability, revealing that modifications similar to those present in 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide significantly enhanced cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide?

  • Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Step 1 : Preparation of the azide precursor (e.g., 2-azido-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide) and alkyne derivatives (e.g., 3-methylphenoxy propargyl ether).
  • Step 2 : Reaction under CuSO₄/sodium ascorbate catalysis in a solvent system like tert-butanol/water (3:1) at room temperature for 6–8 hours .
  • Step 3 : Purification via recrystallization (ethanol) and validation using TLC (hexane:ethyl acetate, 8:2).
  • Critical Parameters : Catalyst loading (10 mol% Cu), solvent polarity, and reaction time to maximize regioselectivity and yield (>85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : A multi-technique approach is required:

  • IR Spectroscopy : Confirm presence of tetrazole (C=N stretch, ~1600 cm⁻¹) and acetamide (C=O stretch, ~1670 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., tetrazole proton at δ 8.5–9.0 ppm; methylphenoxy group at δ 2.3–2.5 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₆O₂: 345.1305; observed: 345.1310) .
  • Elemental Analysis : Ensure purity (e.g., C: 59.71% calculated vs. 58.31% observed) .

Advanced Research Questions

Q. How can structural contradictions between elemental analysis and NMR data be resolved?

  • Answer : Discrepancies often arise from residual solvents or hygroscopicity. Mitigation strategies include:

  • Drying Protocols : Vacuum-drying samples at 60°C for 24 hours before analysis.
  • Cross-Validation : Compare NMR integration ratios (e.g., methylphenoxy protons vs. aromatic protons) with theoretical values .
  • Supplementary Techniques : Use X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Q. What computational strategies predict the bioactivity of this compound?

  • Answer : Molecular docking and MD simulations are critical:

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Key parameters include binding affinity (< -7.0 kcal/mol) and hydrogen bonding with active-site residues (e.g., Arg120, Tyr355) .
  • Pharmacophore Mapping : Identify essential moieties (tetrazole for hydrogen bonding; methylphenoxy for hydrophobic interactions) .
  • ADMET Prediction : SwissADME to assess bioavailability (TPSA < 90 Ų; LogP ~2.5) .

Q. How do structural modifications influence pharmacological activity?

  • Answer : SAR studies highlight:

  • Tetrazole Replacement : Substituting tetrazole with carboxylate reduces COX-2 selectivity (ΔIC₅₀ from 0.2 μM to >5 μM) .
  • Methylphenoxy Optimization : Fluorination at the para-position enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .
  • Acetamide Linker : Elongation to propionamide decreases solubility (LogP from 2.5 to 3.8) .

Q. What methods ensure purity and stability during long-term storage?

  • Answer :

  • HPLC-PDA : Monitor degradation products (e.g., column: C18; mobile phase: acetonitrile/0.1% formic acid) .
  • Storage Conditions : Lyophilized form at -20°C under argon (degradation <5% over 12 months) .
  • Forced Degradation Studies : Expose to UV light (254 nm, 48h) and acidic/basic conditions (pH 2–12) to identify labile groups .

Methodological Challenges

Q. How to design analogs with improved metabolic stability?

  • Answer :

  • Isotere Replacement : Replace methylphenoxy with trifluoromethoxy (reduces CYP450-mediated oxidation) .
  • Deuterium Incorporation : Substitute benzylic hydrogens with deuterium (kₐₚₚₐᵣₑₙₜ decreases by 30–50%) .
  • Prodrug Strategy : Mask tetrazole as a phosphonate ester for enhanced oral absorption .

Q. What in vitro assays validate target engagement?

  • Answer :

  • Enzyme Inhibition : COX-2 inhibition assay (IC₅₀ determination via ELISA) .
  • Cellular Uptake : LC-MS quantification in HT-29 cells (intracellular concentration ≥10 μM for efficacy) .
  • Receptor Binding : Radioligand displacement (e.g., [³H]L-745,337 for COX-2) .

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